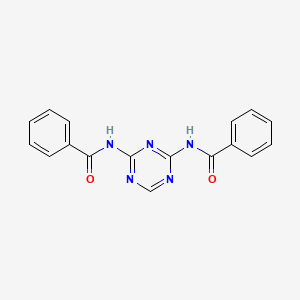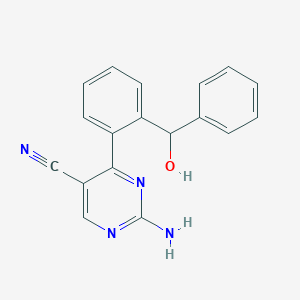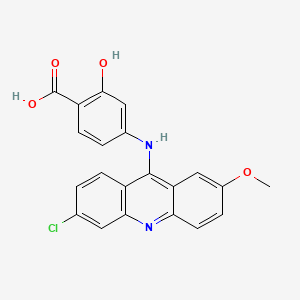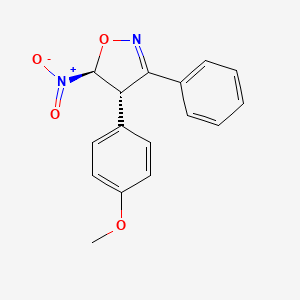
N,N'-(1,3,5-Triazine-2,4-diyl)dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide: is a chemical compound characterized by the presence of a triazine ring substituted with two benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide typically involves the reaction of cyanuric chloride with benzamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and benzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyanuric chloride is added to a solution of benzamide and triethylamine. The mixture is stirred at a low temperature (0-5°C) to ensure controlled addition and reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.
Purification: The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Oxidation and Reduction: While the triazine ring is relatively stable, the benzamide groups can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Substituted triazine derivatives.
Hydrolysis: Benzamide and triazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzamide groups.
Applications De Recherche Scientifique
Chemistry: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance its activity against various pathogens.
Industry: In the industrial sector, N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating durable and high-performance materials.
Mécanisme D'action
The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide depends on its application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine: Another triazine derivative with different substituents, used in herbicides.
N,N’-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Known for its use in agricultural chemicals.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is unique due to its dual benzamide substitution, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
By understanding the synthesis, reactions, and applications of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
101601-74-5 |
|---|---|
Formule moléculaire |
C17H13N5O2 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
N-(4-benzamido-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c23-14(12-7-3-1-4-8-12)20-16-18-11-19-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |
Clé InChI |
DHKYKCXRJAMOKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)



![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)






![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)

